Anidoxime
Description
Historical Context and Evolution of Academic Inquiry into Anidoxime
Academic inquiry into this compound appears to have gained prominence in the mid to late 20th century. Early research focused on evaluating this compound as a potential oral analgesic agent. Publications from the late 1970s and early 1980s highlight this initial focus, including clinical trials and comparative studies with other analgesic compounds like morphine and dihydrocodeine. wikipedia.orgncats.ioresearchgate.net These studies aimed to understand its efficacy and properties in comparison to existing pain relief medications. The inclusion of this compound in volumes discussing the organic chemistry of drug synthesis from this period further underscores its presence in academic and medicinal chemistry research during that time. mpdkrc.edu.inarchive.orgtheswissbay.chresearch-solution.com While the initial push may have been related to its potential therapeutic use, the underlying academic inquiry involved detailed chemical analysis and synthesis routes.
Overview of this compound's Structural Significance in Chemical Research
This compound, with the chemical name propiophenone (B1677668), 3-(diethylamino)-, O-(p-methoxycarbaniloyl)oxime, possesses a complex chemical structure. ontosight.ai Key features of its structure include a propiophenone core, a diethylamino group attached to the propyl chain, and an oxime ether linked to a p-methoxycarbaniloyl moiety. wikipedia.orgncats.iomedkoo.com The presence of the oxime functional group is particularly significant in chemical research, as oximes are known for their reactivity, including their ability to interact with organophosphates. ontosight.ai The hydrochloride salt form of this compound is noted to potentially enhance its solubility and bioavailability, a crucial consideration in chemical and pharmaceutical contexts. ontosight.ai The arrangement of these functional groups and substituents dictates this compound's physical and chemical properties and its potential for various chemical transformations and interactions. evitachem.com
Current Academic Research Trends and Gaps in this compound Studies
While early research heavily focused on this compound's analgesic potential, current academic research trends appear less concentrated on this specific application. Mentions of this compound in more recent literature often appear in the context of compound libraries, chemical databases, or patents related to broader chemical classes or potential applications like wound treatment, rather than dedicated in-depth studies solely on this compound itself. medchemexpress.comgoogle.comgoogle.com This suggests a shift from focused pharmacological investigation to its inclusion as a known chemical entity within larger datasets or explorations of related chemical space.
Gaps in current academic research on this compound are apparent. Comprehensive recent studies detailing its synthesis, chemical reactivity under various conditions, degradation pathways, or detailed spectroscopic analysis in modern chemical contexts are not readily highlighted in the search results. While its structure is known and its historical context as an analgesic candidate is documented, there appears to be a relative lack of contemporary academic research exploring its fundamental chemical properties or novel synthetic routes. Further academic inquiry could delve into these areas to provide a more complete understanding of this compound beyond its historical biological evaluation.
Chemical Properties Data
Based on the available information, some chemical properties of this compound (free base and hydrochloride salt) can be summarized.
| Property | This compound (Free Base) | This compound Hydrochloride | Source |
| Chemical Formula | C₂₁H₂₇N₃O₃ | C₂₁H₂₈ClN₃O₃ | wikipedia.orgmedkoo.comhodoodo.com |
| Molecular Weight | 369.465 g·mol⁻¹ | 405.923 g·mol⁻¹ | wikipedia.orgmedkoo.comhodoodo.com |
| CAS Number | 34297-34-2 | 31729-11-0 | wikipedia.orgmedkoo.comhodoodo.com |
| Physical State | Solid powder | Typically solid | evitachem.comhodoodo.com |
| Appearance | To be determined | To be determined | medkoo.comhodoodo.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27N3O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+ |
InChI Key |
XPHBRTNHVJSEQD-BSYVCWPDSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Anidoxime and Analogues
Diverse Synthetic Routes and Reaction Pathways for Anidoxime
Synthetic strategies for this compound typically involve the formation of the oxime functionality and the subsequent attachment of the carbamoyl (B1232498) group. theswissbay.charchive.org The propiophenone (B1677668) derivative containing the diethylamino group serves as a key starting material. theswissbay.charchive.org
Classical Synthesis Approaches for this compound Core Structure
Classical synthesis methods for oximes generally involve the condensation reaction between an aldehyde or ketone and hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride. nih.govwikipedia.org For this compound, the corresponding ketone, 3-(diethylamino)-1-phenylpropan-1-one (phenyl 2-diethylaminoethyl ketone), is converted to its oxime (phenyl 2-diethylaminoethyl ketone oxime) through a reaction with hydroxylamine. theswissbay.charchive.org This oxime formation is a fundamental step in the classical route to the this compound core structure. theswissbay.charchive.org
Subsequently, this intermediate oxime is reacted with p-methoxyphenyl isocyanate to form the carbamate (B1207046) linkage, yielding this compound. theswissbay.charchive.org This two-step process, involving oxime formation followed by carbamoylation, represents a classical approach to synthesizing this compound. theswissbay.charchive.org
Modern Catalyst-Mediated this compound Synthesis
While specific details on modern catalyst-mediated synthesis routes solely for this compound are not extensively detailed in the provided sources, research into the synthesis of oximes and related compounds often explores catalytic methods to improve efficiency and selectivity. For instance, the synthesis of oximes can be catalyzed by various reagents. nih.gov
Modern synthetic methodologies in organic chemistry frequently employ catalysts to facilitate reactions, reduce reaction times, and enhance yields. Although direct information on catalytic this compound synthesis is limited in the provided snippets, the broader field of oxime synthesis has seen the application of various catalysts, including solid acid catalysts for reactions like esterification to produce pharmaceutical intermediates. pharmafeatures.com
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The structure of this compound contains a carbon atom with a diethylamino group, which could potentially lead to stereoisomers if that carbon were chiral. However, the primary source of potential stereoisomerism in this compound arises from the oxime functional group, which can exist as syn (or Z) and anti (or E) geometric isomers due to the restricted rotation around the carbon-nitrogen double bond. medkoo.comwikipedia.org The reported structure of this compound hydrochloride indicates a (Z)-configuration for the oxime double bond. medkoo.com
Achieving stereoselective synthesis, particularly controlling the Z or E configuration of the oxime, can be crucial for pharmaceutical compounds as different isomers may exhibit different biological activities. While the provided information confirms the (Z)-configuration in this compound hydrochloride medkoo.com, detailed methodologies specifically for the stereoselective synthesis of this compound enantiomers (if a chiral center were present) or controlling the oxime geometry are not explicitly described in the search results. However, the field of organic synthesis, including drug synthesis, increasingly focuses on stereoselective routes to obtain desired isomers with high purity. research-solution.comtheswissbay.chepo.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in pharmaceutical synthesis aims to reduce the environmental impact of chemical processes. This includes minimizing waste, using less hazardous substances, and developing more efficient reactions. pharmafeatures.com
Solvent-Free this compound Reactions
Solvent-free conditions in chemical synthesis offer significant environmental benefits by eliminating the need for large volumes of solvents, thereby reducing waste generation and energy consumption associated with solvent recovery. pharmafeatures.comrsc.org Research in green chemistry has explored solvent-free methods for various reactions, including the synthesis of amides and oximes. nih.govresearchgate.netresearchgate.net
While specific examples of solvent-free this compound synthesis are not detailed in the provided search results, the general trend in green chemistry research involves developing solvent-free alternatives for common transformations like oxime formation and carbamoylation, which are key steps in this compound synthesis. For instance, solvent-free methods for oxime synthesis using hydroxylamine hydrochloride and metal oxides have been reported, achieving high yields and short reaction times. nih.gov The application of techniques like ball milling has also emerged as a promising solvent-free approach for synthesizing pharmaceutically important molecules. rsc.org
Renewable Feedstock Utilization in this compound Production
The utilization of renewable feedstocks in chemical synthesis is a crucial aspect of green chemistry and sustainability. rsc.orgeuropean-bioplastics.org This involves using biomass-derived materials or other renewable resources as starting materials or intermediates instead of relying on petrochemicals. rsc.orgeuropean-bioplastics.orgdieselnet.com
While the provided search results discuss the general concept of using renewable feedstocks in organic synthesis and for producing fuels and chemicals rsc.orgeuropean-bioplastics.orgdieselnet.comicao.int, there is no specific information detailing the utilization of renewable feedstocks directly in the synthesis of this compound. The synthesis of this compound, as described in the classical approach, relies on precursors derived from propiophenone and p-methoxyphenyl isocyanate, which are typically derived from petrochemical sources. theswissbay.charchive.org Research efforts in green chemistry are increasingly focused on developing pathways to produce a wide range of chemicals, including pharmaceutical precursors, from renewable resources, but specific applications to this compound synthesis are not evident in the provided snippets.
Based on the available information, a detailed article focusing solely on the chemical compound this compound and specifically addressing advanced synthetic methodologies like atom economy and waste minimization, flow chemistry applications, and combinatorial/high-throughput synthesis of this compound or its analogues with detailed research findings and data tables cannot be fully generated. The search results provide general information on these advanced synthetic techniques in organic chemistry but lack specific details, research data, or case studies directly applying these methods to the synthesis of this compound.
This compound hydrochloride has been identified, with a PubChem CID of 35883. acs.org
While the principles of atom economy and waste minimization are crucial in modern chemical synthesis to maximize the incorporation of reactants into the final product and reduce environmental impact, specific calculations or detailed strategies applied to known this compound synthesis pathways were not found in the provided search results. jk-sci.comskpharmteco.com Similarly, information on the application of flow chemistry, which offers advantages in reaction control, efficiency, and scalability, or the use of combinatorial and high-throughput synthesis for generating libraries specifically based on this compound or its analogues, including experimental data or findings, was not available. vapourtec.comamericanpeptidesociety.orgnih.govbeilstein-journals.orgnih.govyoutube.com
Therefore, it is not possible to provide the requested in-depth, this compound-specific content for sections 2.2.3, 2.3, and 2.4 of the outline based on the current search results.
Comprehensive Structural Elucidation and Characterization of Anidoxime
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods probe the interaction of Anidoxime with electromagnetic radiation or other forms of energy to reveal structural features. High-resolution techniques are essential for obtaining precise and unambiguous data.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). High-resolution NMR provides detailed information about the chemical environment and connectivity of atoms within the this compound molecule.
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of protons and carbons present and their chemical shifts, which are indicative of their electronic environment emerypharma.comnih.gov. The integration of signals in ¹H NMR spectra provides the relative number of protons in different environments emerypharma.com.
Two-dimensional (2D) NMR experiments offer more detailed insights into the connectivity and spatial relationships between atoms.
Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other through typically two or three bonds, helping to establish spin systems within the molecule emerypharma.comwiley.com.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly attached, providing information about C-H bonds wiley.comhyphadiscovery.com.
Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are separated by two, three, or even more bonds, which is invaluable for piecing together the molecular skeleton and identifying quaternary carbons wiley.comhyphadiscovery.com.
These 1D and 2D NMR techniques, when used in combination, allow for the comprehensive assignment of resonances and the complete elucidation of the covalent structure of this compound emerypharma.comwiley.comhyphadiscovery.comacdlabs.com.
Solid-State NMR for Polymorphic Forms of this compound
While solution-state NMR is typically used for analyzing molecules in solution, solid-state NMR (ssNMR) is crucial for characterizing solid forms of this compound, including different polymorphic forms anr.frwikipedia.orgnih.gov. Polymorphism refers to the ability of a compound to exist in more than one crystalline structure, which can affect its physical properties. ssNMR provides information about the local environment of atoms in the solid state, including crystal packing effects and molecular dynamics, which are not observable in solution anr.frwikipedia.orgnih.gov. Techniques like magic-angle spinning (MAS) are often employed in ssNMR to improve spectral resolution by averaging out anisotropic interactions wikipedia.orgnih.gov.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is essential for determining the molecular weight and elemental composition of this compound acdlabs.comiitb.ac.inuni-rostock.de.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z values with high accuracy, often to several decimal places iitb.ac.inuni-rostock.debioanalysis-zone.com. This high accuracy allows for the determination of the exact mass of the this compound molecule, which can then be used to calculate its elemental composition or molecular formula iitb.ac.inuni-rostock.debioanalysis-zone.com. Unlike nominal mass measurements, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions uni-rostock.debioanalysis-zone.com.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis youtube.comyoutube.com. In a typical MS/MS experiment, a precursor ion of this compound is selected in the first mass analyzer, then fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer youtube.comyoutube.com. The fragmentation pattern obtained in MS/MS provides valuable structural information by revealing the masses of subunits and how the molecule breaks apart youtube.comyoutube.comnih.gov. This fragmentation analysis can help confirm the connectivity of atoms and the presence of specific functional groups within the this compound structure nih.gov.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound by analyzing its vibrational modes. IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, which also provides information about molecular vibrations. These techniques are often complementary, as different vibrational modes may be active in IR and Raman spectra.
For amidoxime (B1450833) derivatives in general, FT-IR spectroscopy can confirm the formation of the amidoxime group through characteristic absorption bands. For instance, the disappearance of a nitrile (C≡N) stretching band, typically around 2245 cm⁻¹, and the appearance of new bands corresponding to the amidoxime group (e.g., around 1652 cm⁻¹) and N-H bending vibrations (e.g., around 1568 cm⁻¹) are indicative of successful amidoxime formation. researchgate.net While specific IR or Raman spectra for this compound were not extensively detailed in the search results, these techniques are standard for characterizing the presence and environment of functional groups within the molecule. googleapis.comgoogle.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgwikipedia.org This technique is particularly useful for identifying and quantifying compounds with chromophores, which are structural features that absorb UV-Vis light. msu.edu Absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (such as bonding or non-bonding orbitals) to higher energy antibonding orbitals (e.g., σ→σ, n→σ, π→π, and n→π transitions). wikipedia.orglibretexts.org The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure and can be influenced by factors such as conjugation. msu.edulibretexts.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to investigate the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. This differential absorption occurs in regions of the spectrum where the molecule has electronic transitions (i.e., where it absorbs UV-Vis light). The resulting CD spectrum provides information about the absolute configuration and conformation of chiral centers and chromophores within the molecule.
This compound, with its defined chemical structure including potentially chiral centers depending on the specific isomer or derivative, could be amenable to chiroptical spectroscopic analysis if it exists as a chiral entity or can be prepared in a chiral form. theswissbay.chgoogle.com While the provided information does not explicitly state whether this compound is chiral or if CD studies have been performed on it, CD spectroscopy would be the relevant technique for assigning absolute stereochemistry if chirality is present.
X-ray Crystallography for this compound Single Crystals
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of crystalline solids at the atomic level. By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, crystallographers can determine the precise positions of atoms in the crystal lattice, bond lengths, bond angles, and molecular conformation. nih.gov This technique requires the availability of high-quality single crystals of the compound.
While direct reports of the single-crystal X-ray structure of this compound were not found, X-ray crystallography is a standard method for the definitive structural characterization of organic molecules. Studies on related carbamoyl (B1232498) benzaldehyde (B42025) oxime derivatives and other oxime-containing compounds have utilized X-ray crystallography to determine molecular structures and crystal packing arrangements. researchgate.net
Absolute Stereochemistry Determination
For chiral molecules that crystallize, X-ray crystallography can be used to determine the absolute stereochemistry (R or S configuration) of chiral centers, provided the crystal contains a heavy atom or anomalous dispersion data are collected. This is a definitive method for stereochemical assignment and is often used to confirm assignments made by other techniques.
If this compound possesses chirality and suitable crystals can be obtained, X-ray crystallography would be the preferred method for unambiguously determining its absolute stereochemistry. Studies on other chiral compounds have successfully employed this technique for absolute configuration assignment. google.comepo.org
Crystal Packing and Intermolecular Interactions
X-ray crystallography not only reveals the structure of individual molecules but also provides detailed information about how molecules are arranged in the crystal lattice, known as crystal packing. nih.govresearchgate.net Analysis of crystal packing reveals the types and strengths of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which influence the solid-state properties of the compound, including its melting point, solubility, and stability. researchgate.netresearchgate.net
For this compound, understanding its crystal packing and intermolecular interactions would be crucial for comprehending its physical properties in the solid state. Studies on related oximes and carbamoyl derivatives have shown that hydrogen bonding and other weak interactions play significant roles in their crystal packing arrangements. researchgate.net
Co-crystallization Studies of this compound
Co-crystallization involves the formation of crystalline structures composed of two or more different molecular components, typically a pharmaceutical active ingredient and a co-former, in a defined stoichiometric ratio. Co-crystallization can be used to modify the physicochemical properties of a compound, such as solubility, dissolution rate, and solid-state stability, without altering the molecular structure of the active ingredient. google.comgoogleapis.comjustia.comgoogleapis.com
Co-crystallization studies involving this compound could be undertaken to explore the possibility of forming new solid forms with potentially improved properties. While no specific co-crystallization studies of this compound were found in the search results, this approach is a common strategy in pharmaceutical development to engineer solid-state properties. The ability of this compound to form co-crystals would depend on its molecular structure and its ability to engage in specific intermolecular interactions with potential co-formers.
Thermal Analysis of this compound (e.g., DSC, TGA) for Material Stability
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique can detect thermal transitions such as melting, crystallization, glass transitions, and solid-state polymorphic transformations, providing information about the energy changes associated with these processes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time or at a constant heating rate. TGA is primarily used to determine the thermal decomposition profile of a substance, indicating the temperatures at which mass loss occurs due to degradation, dehydration, or evaporation. The onset temperature of decomposition and the percentage of mass loss at different temperatures are key indicators of thermal stability.
While comprehensive, publicly available detailed DSC thermograms or TGA decomposition curves specifically for this compound are limited in the consulted literature, a general assessment of its thermal stability has been reported. This compound is described as possessing very good heat stability. ontosight.ai It has been reported to be resistant to temperatures up to 260°C. ontosight.ai This indicates that the compound maintains its structural integrity and does not undergo significant decomposition below this temperature under typical atmospheric conditions.
The application of DSC and TGA is well-established in the characterization of various compounds, including active pharmaceutical ingredients and components of formulations, to ensure their stability during manufacturing, storage, and handling. For example, these techniques have been employed in the characterization of ionic liquids and other pharmaceutical-related materials to assess their thermal behavior and stability. wikidata.orgguidetopharmacology.org The principles applied in these studies are relevant to understanding how DSC and TGA would be used to gain a more detailed understanding of this compound's thermal properties. A typical TGA analysis would reveal the temperature at which the compound begins to lose mass, indicating the onset of decomposition, and the rate and extent of mass loss as the temperature increases. Similarly, DSC could identify melting points, potential solid-state transitions, or glass transition temperatures, providing a complete picture of the thermal events occurring within a specific temperature range.
Theoretical and Computational Chemistry of Anidoxime
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are employed to study the electronic structure and properties of molecules based on the principles of quantum mechanics. j-octa.comwikipedia.org Ab initio methods aim to solve the electronic Schrödinger equation using only fundamental physical constants and the atomic composition of the system. wikipedia.org DFT is a type of ab initio method that focuses on the electron density to determine the system's properties. j-octa.comnih.gov These approaches allow for the prediction of various molecular characteristics without relying on experimental data. wikipedia.org
Electronic Structure Analysis and Molecular Orbitals
Electronic structure analysis using quantum chemical methods provides detailed information about the distribution of electrons within a molecule and the characteristics of its molecular orbitals. Molecular orbitals are mathematical functions that describe the wave-like behavior and location of electrons in a molecule. wikipedia.org They are typically formed by combining atomic orbitals from the constituent atoms. wikipedia.org Analysis of molecular orbitals, including their shapes and energy levels, is crucial for understanding a molecule's chemical behavior. arxiv.org Bonding molecular orbitals have lower energy and contribute to the stability of the molecule, while antibonding orbitals have higher energy and can decrease stability. wikipedia.orglibretexts.org
Reactivity Prediction and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful concept derived from molecular orbital theory that helps predict the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier orbitals. taylorandfrancis.comyoutube.com The energy and spatial distribution of the HOMO, which is the highest energy orbital containing electrons, are related to a molecule's electron-donating ability (nucleophilicity). youtube.comresearchgate.net Conversely, the LUMO, the lowest energy orbital that is empty of electrons, is associated with a molecule's electron-accepting ability (electrophilicity). youtube.comresearchgate.net The energy gap between the HOMO and LUMO can also provide an indication of a molecule's chemical reactivity and stability; a larger gap generally suggests lower reactivity. researchgate.net By examining the interactions between the frontier orbitals of reacting molecules, FMO theory can offer insights into reaction pathways and selectivity. taylorandfrancis.comimperial.ac.uk
Spectroscopic Property Prediction from Theoretical Models
Theoretical models and quantum chemical calculations can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. These properties include vibrational frequencies (relevant to infrared and Raman spectroscopy), electronic transitions (relevant to UV-Vis spectroscopy), and nuclear magnetic resonance (NMR) parameters. For instance, DFT calculations have been used to examine vibrational wavenumbers and assign normal modes by calculating the potential energy distribution. researchgate.net Predicted spectroscopic data can aid in the identification and characterization of Anidoxime and its interactions.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to the atoms and molecules, MD simulations can provide information about their dynamic behavior, including conformational changes and interactions with their environment.
Conformational Analysis and Dynamics
Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt due to rotation around single bonds. unicamp.brucalgary.ca These different conformations can have varying stabilities and can influence a molecule's properties and reactivity. unicamp.brucalgary.cafiveable.me MD simulations allow for the exploration of the conformational landscape of this compound, providing insights into the relative populations and interconversion rates of different conformers. arxiv.org This is particularly important for flexible molecules where multiple conformations are accessible at a given temperature.
Solvent Effects on this compound Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule like this compound. wikipedia.orgrsc.org Solvent effects can arise from various non-covalent interactions between the solute and solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org MD simulations can be used to explicitly model the solvent molecules around this compound and study how these interactions affect its conformational preferences, electronic structure, and potential reaction pathways. rsc.org Understanding solvent effects is crucial for accurately predicting the behavior of this compound in different chemical environments. wikipedia.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Theoretical Perspective)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of chemical compounds and their biological activities or other properties. This approach is valuable in predicting the behavior of new or untested compounds based on the characteristics of known ones. QSAR models utilize various molecular descriptors, which are numerical representations of chemical structure and properties, to build predictive models.
This compound has been included in computational studies aimed at identifying analgesic compounds, where QSAR methodologies are frequently applied. For instance, this compound appears in tables alongside other analgesic agents like Cesedon, Lufuradom, Spiroxatrine, Pheneridine, and Fentanyl Citrate within the context of computational analysis, potentially involving QSAR descriptors or predictions uclv.edu.cuuclv.edu.cu. While the specific QSAR models and the precise meaning of the associated numerical values (presented as percentages in some instances) for this compound in these particular sources require further contextual detail from the original studies, their inclusion indicates that this compound's structural features have been considered in theoretical analyses related to activity prediction. uclv.edu.cuuclv.edu.cu
More broadly, in silico methods, including predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening and molecular docking, which are integral components of QSAR studies, have been applied to investigate amidoxime-based compounds. rsc.orgnih.gov These studies on amidoxime (B1450833) derivatives highlight the applicability of computational approaches in understanding the relationship between structure and potential biological effects within this class of compounds. rsc.orgnih.gov QSAR models are recognized as powerful in silico tools for predicting various properties, such as mutagenicity, for compounds that may be challenging to assess experimentally. nih.gov
Reaction Mechanism Prediction and Transition State Characterization
Understanding the reaction mechanisms and characterizing the transition states of chemical transformations are fundamental aspects of chemistry. Computational chemistry plays a crucial role in elucidating these processes by providing theoretical insights into the energy profiles and molecular structures involved in chemical reactions. Transition states are high-energy, short-lived configurations that represent the point of maximum energy along the reaction pathway between reactants and products. github.io Computational methods, such as those based on quantum mechanics, are employed to locate and characterize these transition states by identifying first-order saddle points on the potential energy surface. github.io
Computational Ligand-Target Interaction Studies (In Silico)
In silico studies, particularly molecular docking and molecular dynamics simulations, are widely used in drug discovery and chemical biology to predict and analyze the interactions between small molecules (ligands) and biological macromolecules (targets), such as proteins. These computational techniques provide insights into the binding modes, affinities, and dynamics of ligand-target complexes at the atomic level. openaccessjournals.comfrontiersin.org
Amidoxime-based compounds have been the subject of in silico investigations to evaluate their potential interactions with biological targets. For example, computational studies have assessed the antimicrobial potential of synthesized amidoxime-based benzimidazole (B57391) and benzimidamide derivatives. rsc.orgnih.gov These studies employed a range of in silico techniques, including predicted ADMET screening, molecular docking, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations, induced-fit docking (IFD), and molecular dynamics (MD) simulation studies. rsc.orgnih.gov The protein targets investigated in these specific studies were glucosamine-6-phosphate synthase of E. coli (PDB ID: 2VF5) and N-myristoyltransferase (NMT) of C. albicans (PDB ID: 1IYL). rsc.orgnih.gov These computational analyses provided valuable information regarding the predicted binding energies and interaction profiles of the amidoxime derivatives with these enzymes. rsc.orgnih.gov
This compound has also been mentioned in patent literature as a bioactive agent google.comgoogleapis.com, although this context describes its potential use rather than reporting specific computational ligand-target interaction studies on the compound itself. In silico studies are a powerful tool for screening large libraries of compounds and predicting their binding to target receptors, thereby accelerating the drug discovery process. mdpi.com
Advanced Analytical Methodologies for Anidoxime Quantification and Purity
Chromatographic Techniques for Anidoxime Analysis
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of pharmaceutical compounds due to its ability to separate, quantify, and identify components in a mixture. The development and validation of an HPLC method for this compound involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, temperature, and detection wavelength to achieve adequate separation, sensitivity, and reproducibility. Method validation, following guidelines from regulatory bodies, ensures the method is suitable for its intended purpose, evaluating parameters like accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Reversed-Phase HPLC (RP-HPLC) is a common mode for purity profiling of pharmaceutical substances, including compounds like this compound. chromatographyonline.com In RP-HPLC, the stationary phase is non-polar (typically a C8 or C18 alkyl chain bonded to silica (B1680970) particles), and the mobile phase is polar (a mixture of water or aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). hplc.eu Separation is based on the differential hydrophobic interactions between the analyte molecules and the stationary phase. Compounds with higher hydrophobicity are retained longer.
For this compound, RP-HPLC can be used to separate the main compound from potential process-related impurities, degradation products, and excipients. The purity profile is generated by integrating the peaks in the chromatogram and expressing the area of the this compound peak as a percentage of the total area of all peaks (excluding solvent and baseline noise). Method development for this compound purity profiling would involve selecting an appropriate RP column, optimizing the gradient elution program (varying the ratio of organic solvent to aqueous phase over time) to achieve sufficient resolution between this compound and its impurities, and choosing a suitable detector, such as a UV-Vis detector, based on the chromophore properties of this compound. chemrevlett.com
While general principles of RP-HPLC for purity analysis are well-established for pharmaceuticals chromatographyonline.comhplc.euchemrevlett.com, specific data on the application of RP-HPLC for this compound purity profiling, including detailed chromatographic conditions, retention times of impurities, and validation data, were not available in the provided search results.
If this compound exists as enantiomers (stereoisomers that are non-superimposable mirror images), determining the enantiomeric excess (ee) is critical, especially if the different enantiomers have different biological activities. Chiral HPLC is the method of choice for separating and quantifying individual enantiomers. semanticscholar.orguma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Developing a chiral HPLC method for this compound would involve screening various chiral columns with different chiral selectors and optimizing the mobile phase composition (typically a mixture of an organic solvent like hexane, isopropanol, or ethanol, often with a small amount of a polar modifier) and temperature to achieve satisfactory resolution (separation) of the enantiomers. Detection is commonly performed using UV-Vis detectors. unige.ch The enantiomeric excess is calculated from the peak areas of the separated enantiomers.
Although chiral HPLC is a standard technique for ee determination of chiral compounds semanticscholar.orguma.esunige.chnih.gov, specific research findings or data tables detailing the chiral separation of this compound enantiomers and the determination of its enantiomeric excess using chiral HPLC were not found in the provided search results.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages for separating a range of compounds, including polar and chiral molecules, and can be complementary to HPLC and GC. It is particularly useful for challenging separations that are difficult to achieve by conventional techniques, offering faster analysis times and lower solvent consumption in some cases.
SFC can be applied to the analysis of pharmaceutical compounds. Its effectiveness for this compound would depend on the compound's solubility in the supercritical fluid mobile phase and its interaction with the stationary phase (which can be similar to those used in HPLC, including chiral stationary phases). SFC can be coupled with various detectors, including UV-Vis and mass spectrometers.
While SFC is a valuable tool for challenging separations chromatographytoday.com, specific applications of SFC for the analysis of this compound, including details on method development, conditions, or performance for quantification or purity assessment, were not found in the provided search results.
Hyphenated Techniques for Comprehensive this compound Characterization
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, providing more comprehensive information about the components of a sample. chemijournal.comchromatographytoday.comresearchgate.netijprajournal.comnih.gov These techniques are invaluable for the characterization of this compound, particularly for identifying impurities and confirming the structure of the main compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common hyphenated techniques used in pharmaceutical analysis. chemijournal.comresearchgate.netijprajournal.comnih.gov In LC-MS, the effluent from an LC column is directly introduced into a mass spectrometer, which measures the mass-to-charge ratio of the eluting compounds. ijprajournal.comnih.gov This provides molecular weight information and fragmentation patterns that aid in the identification of unknown substances, such as impurities in an this compound sample. LC-MS is particularly useful for the analysis of polar and non-volatile compounds. researchgate.netijprajournal.com LC-MS/MS (tandem mass spectrometry) offers even greater sensitivity and specificity by performing multiple stages of mass analysis. chemijournal.comnih.gov
GC-MS couples a gas chromatograph to a mass spectrometer. chemijournal.comijprajournal.comnih.gov It is well-suited for the analysis of volatile and semi-volatile compounds and their derivatives. chemijournal.comalwsci.com GC-MS can be used to identify volatile impurities or degradation products of this compound, or to confirm the identity of this compound if analyzed as a volatile derivative. The mass spectrum of an eluting peak can be compared to spectral libraries for identification. chemijournal.comnih.gov
For this compound, LC-MS or LC-MS/MS could be used to confirm the molecular weight and structural fragments of the main compound and to identify and characterize impurities detected during HPLC purity profiling. GC-MS could be applied if volatile derivatives are analyzed, providing structural confirmation.
While LC-MS is mentioned as a potential technique for this compound analysis , and the general utility of LC-MS and GC-MS for compound identification and purity assessment is highlighted chemijournal.comresearchgate.netijprajournal.comnih.gov, specific applications, detailed methodologies, or research findings using hyphenated techniques for the comprehensive characterization of this compound were not detailed in the provided search results. Hyphenated techniques offer significant advantages in terms of speed, automation, reproducibility, and the ability to separate and quantify simultaneously. chromatographytoday.comresearchgate.net
Here is a conceptual overview of the analytical techniques discussed:
| Technique | Primary Application | Separation Principle | Suitable for this compound? (Conceptual) | Specific this compound Data in Search Results? |
| RP-HPLC | Purity Profiling | Hydrophobic interactions | Yes | Limited (General mention) googleapis.com |
| Chiral HPLC | Enantiomeric Excess (ee) | Differential interactions with chiral stationary phase | Yes (if chiral) | No |
| GC | Volatile Derivatives/Impurities | Differential partitioning between gas and stationary phase | Yes (with derivatization) | No |
| SFC | Challenging Separations | Differential partitioning with supercritical fluid | Potentially | No |
| LC-MS/LC-MS/MS | Identification, Characterization | LC separation + Mass Spectrometry detection | Yes | Limited (General mention) |
| GC-MS | Identification, Characterization | GC separation + Mass Spectrometry detection | Yes (with derivatization) | No |
LC-MS/MS for Trace Analysis and Metabolite Identification (Pre-Clinical)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely utilized in pre-clinical studies for trace analysis and metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information escientificpublishers.comnih.govcreative-proteomics.comnih.gov. The combination of liquid chromatography for separating complex mixtures and tandem mass spectrometry for targeted detection and structural elucidation makes LC-MS/MS particularly suitable for analyzing biological samples containing low concentrations of the parent drug and its metabolites creative-proteomics.comnih.gov.
In pre-clinical metabolite identification, LC-MS/MS is employed to analyze biological matrices such as urine, plasma, and tissue extracts from animal models dosed with the compound. escientificpublishers.comnih.govevotec.com. The process typically involves separating the parent compound and its potential metabolites using LC, followed by their detection and fragmentation in the MS/MS system. By analyzing the fragmentation patterns, researchers can deduce the structures of metabolites, even at trace levels creative-proteomics.comnih.gov. This is crucial for understanding the metabolic fate of the compound in vivo and assessing potential differences in metabolism across species escientificpublishers.comevotec.com.
While specific data tables detailing this compound metabolites identified by LC-MS/MS in pre-clinical studies were not found in the surveyed literature, the general application of this technique involves:
Separation of the parent drug and metabolites using various LC columns and mobile phases optimized for the chemical properties of this compound and its expected transformation products.
Detection using a triple quadrupole or other suitable mass analyzer, often employing Multiple Reaction Monitoring (MRM) for targeted and sensitive quantification of known metabolites or precursor ion scans and neutral loss scans for the identification of unknown metabolites. creative-proteomics.commdpi.com.
Structural elucidation of metabolites based on their mass spectra and fragmentation patterns, often aided by in silico prediction tools and comparison with synthetic standards if available. escientificpublishers.comnih.gov.
LC-MS/MS offers significant advantages for pre-clinical analysis, including the ability to handle complex biological matrices with minimal sample preparation and providing high specificity that reduces interference from endogenous compounds. nih.govmeasurlabs.com.
GC-MS for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the separation, identification, and quantification of volatile and semi-volatile compounds. biomedres.usscioninstruments.com. In the context of pharmaceutical analysis, GC-MS is frequently applied for impurity profiling, particularly for detecting and quantifying residual solvents, starting materials, and degradation products that are volatile. biomedres.usorganomation.comajrconline.orgthermofisher.com.
Impurity profiling using GC-MS involves introducing a sample into a gas chromatograph, where volatile components are separated based on their boiling points and interaction with the stationary phase of the column. scioninstruments.com. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. scioninstruments.com. This allows for the identification of known volatile impurities by comparing their mass spectra to spectral libraries and the tentative identification of unknown impurities. thermofisher.com.
For this compound, GC-MS can be a valuable tool for monitoring volatile impurities that may be introduced during synthesis or present as residual solvents. Common volatile impurities that might be profiled using GC-MS in pharmaceutical manufacturing include solvents like methanol, ethanol, acetone, and benzene, depending on the synthetic route and purification steps. biomedres.usnih.gov.
While specific data on volatile impurities in this compound analyzed by GC-MS were not found, the general approach involves:
Sample preparation techniques such as headspace analysis or direct injection, depending on the volatility and concentration of the impurities. scioninstruments.comnih.gov.
Chromatographic separation using a suitable GC column, often a capillary column coated with a stationary phase optimized for volatile compounds. turkjps.org.
Detection and identification using a mass selective detector (MSD), typically operated in scan mode for full impurity profiling or Selected Ion Monitoring (SIM) for targeted analysis of known impurities. thermofisher.com.
GC-MS is a sensitive and reliable method for detecting volatile impurities at low concentrations, which is critical for ensuring the purity and quality of the final pharmaceutical product in accordance with regulatory guidelines. biomedres.usajrconline.org.
Electrochemical Sensing and Detection of this compound
Electrochemical methods offer a promising avenue for the sensing and detection of electroactive compounds due to their high sensitivity, low cost, and potential for miniaturization. These methods typically involve measuring the electrical response (current or voltage) generated by the interaction of the analyte with an electrode surface. nih.gov.
Various electrochemical techniques, such as voltammetry, amperometry, and potentiometry, can be employed for the detection and quantification of pharmaceutical compounds. These methods often rely on the inherent redox properties of the analyte or require functionalization of the electrode surface with specific recognition elements to enhance selectivity and sensitivity. nih.gov.
Further research would be required to explore the electrochemical properties of this compound and to develop tailored electrochemical methods for its sensing and detection. This could involve investigating its oxidation or reduction behavior at different electrode materials and developing modified electrodes for enhanced performance.
Spectrophotometric and Fluorometric Assay Development for this compound
Spectrophotometric and fluorometric assays are widely used analytical techniques for the quantification of pharmaceutical compounds based on their interaction with light. Spectrophotometry measures the absorption or transmission of light by a sample at specific wavelengths, while fluorometry measures the emission of light by a sample after excitation at a particular wavelength.
Spectrophotometric assays typically rely on the compound having a chromophore that absorbs UV-Vis light or reacting with a reagent to form a colored product. nih.gov. Fluorometric assays require the compound to be fluorescent or to react with a reagent to form a fluorescent product, offering high sensitivity due to the nature of fluorescence detection. nih.gov.
While these techniques are broadly applicable in pharmaceutical analysis for quantification and assay development, specific methods developed and validated solely for the quantification of this compound using spectrophotometry or fluorometry were not prominently featured in the surveyed literature. Some general references mention spectrophotometric assays in lists including this compound or in the context of analyzing other compounds researchgate.netscribd.com, and fluorometric assays are mentioned in general screening contexts nih.govepo.orggoogle.com, but dedicated studies on this compound-specific spectrophotometric or fluorometric assay development were not found.
Developing a spectrophotometric assay for this compound would likely involve identifying a suitable wavelength for maximum absorbance or developing a derivatization method to introduce a chromophore. Similarly, a fluorometric assay would require exploiting any intrinsic fluorescence of this compound or developing a fluorescent labeling strategy.
The development of such assays would involve optimizing parameters such as wavelength, solvent, pH, and reaction conditions (if derivatization is required) to achieve adequate sensitivity, selectivity, and linearity for the intended application. While not specifically reported for this compound in the search results, these techniques remain potential options for its quantification, particularly in formulations or samples where high specificity is not the primary concern or when coupled with separation techniques.
Mechanistic Investigations of Anidoxime at the Molecular and Cellular Level in Vitro Focus
Molecular Recognition Studies of Anidoxime
Molecular recognition studies aim to understand how a compound interacts with specific biological molecules, such as proteins, nucleic acids, or lipids.
Enzyme Inhibition Mechanisms (In Vitro)
This compound has been mentioned in the context of enzyme inhibitors in some patent literature google.com. One notable in vitro finding indicates that this compound can cause interstrand DNA-breaking and cross-linking mpdkrc.edu.in. This suggests an interaction with DNA or potentially with enzymes involved in DNA integrity or metabolism. The same source notes that free radical scavengers can inhibit these effects in vitro mpdkrc.edu.in. However, detailed mechanisms of enzyme inhibition by this compound, beyond the implication of effects related to DNA interaction, were not extensively described in the search results. This compound is also listed in patents related to hyaluronidase (B3051955) enzymes and assays, but specific inhibitory activity data for this compound was not provided google.comgoogle.comgoogle.com.pggoogle.comgoogle.comgoogleapis.com.
Receptor Binding Assays Using Recombinant Proteins (In Vitro)
Receptor binding assays using recombinant proteins are commonly employed to determine a compound's affinity and selectivity for specific receptors. This compound is included in lists of compounds found in patents that broadly mention the application of in vitro receptor binding assays using recombinant proteins for screening or evaluating various agents google.comgoogle.comgoogle.com.pggoogle.comgoogle.comgoogleapis.comepo.org. However, specific data detailing this compound's binding profiles or affinities for particular recombinant receptors were not identified in the conducted searches.
Cellular Permeability and Transport Studies in Model Cell Lines (In Vitro)
Understanding how a compound crosses cell membranes and is transported within or between cells is fundamental to its cellular activity. This compound is mentioned in patents discussing cellular permeability and transport in the context of drug delivery systems and formulations, including studies using in vitro methods justia.comjustia.com. Despite these mentions, specific quantitative data from in vitro cellular permeability and transport studies involving this compound in model cell lines were not found in the search results.
This compound's Interaction with Cellular Components and Organelles (In Vitro)
Structure-Mechanism Relationship Studies from Biochemical Assays (In Vitro)
Structure-mechanism relationship studies aim to correlate the chemical structure of a compound with its biological activity and the underlying molecular mechanisms. While the concept of structure-activity relationships is a general principle in medicinal chemistry and is discussed in some sources googleapis.comtheswissbay.ch, specific in vitro structure-mechanism relationship studies focused on this compound, derived from detailed biochemical assays, were not found in the conducted search. The limited specific mechanistic data available for this compound in vitro makes the comprehensive elucidation of its structure-mechanism relationship challenging based on the search results.
Design, Synthesis, and Evaluation of Anidoxime Derivatives and Analogues
Rational Design Strategies for Anidoxime Modification
Rational design in medicinal chemistry involves using knowledge of the target, the lead compound's structure, and its interaction with biological systems to guide structural modifications. For this compound, this would involve considering how changes to different parts of the molecule might impact its activity, metabolism, or other relevant properties.
Scaffold Modification and Bioisosteric Replacements
Scaffold modification involves altering the core structural framework of a molecule. Bioisosteric replacement is a strategy where an atom or group of atoms in a molecule is replaced by another with similar physical, chemical, or electronic properties to elicit similar biological effects. cambridgemedchemconsulting.comdrughunter.com This can be used to improve properties like metabolic stability, bioavailability, or selectivity. drughunter.comenamine.net For this compound, scaffold modification could involve altering the phenylpropanone core or the carbamoyl (B1232498) group. Bioisosteric replacements might involve substituting atoms or groups on the aromatic rings, the diethylamino group, or the oxime ether linkage. For example, the amidoxime (B1450833) moiety itself can be considered a bioisostere for a carboxylic acid or an amide group in some contexts. drughunter.comenamine.net
Prodrug Design Principles for this compound (Chemical Design Only)
Prodrug design is a chemical strategy used to improve undesirable properties of a drug molecule, such as poor solubility, low membrane permeability, or rapid metabolism, by chemically modifying the parent compound to an inactive or less active precursor that is converted in vivo to the active drug. nih.govijpcbs.comnih.gov For this compound, prodrug strategies would focus solely on the chemical modifications to the this compound structure. Common functional groups amenable to prodrug design include hydroxyl, amine, and carbonyl groups. ijpcbs.com Given this compound's structure, potential sites for prodrug modification could include the oxime hydroxyl group or the tertiary amine. For instance, converting a basic amidine moiety to a less basic amidoxime has been explored as a prodrug strategy to improve gastrointestinal absorption and bioavailability. nih.gov This principle could potentially be applied or adapted to the this compound structure depending on the specific property targeted for improvement.
Structure-Activity Relationship (SAR) Studies through Chemical Synthesis
SAR studies are fundamental to medicinal chemistry and involve systematically synthesizing a series of compounds with structural variations and evaluating their biological activity to understand how chemical structure influences activity. wikipedia.orggardp.orgcollaborativedrug.com By synthesizing this compound analogues with specific modifications to different parts of the molecule, researchers can identify which functional groups or structural features are crucial for its activity. For example, modifying the aromatic rings, the length or branching of the alkyl chain, or the substituents on the nitrogen atoms could reveal key insights into the structural requirements for analgesic activity or acetylcholinesterase reactivation in the context of organophosphate poisoning antidote research. ontosight.ai Detailed research findings from such studies would typically involve comparing the potency or efficacy of the synthesized analogues to the parent this compound.
Convergent and Divergent Synthesis Strategies for this compound Analogue Libraries
The synthesis of analogue libraries is essential for comprehensive SAR studies and the exploration of chemical space. Convergent synthesis involves synthesizing several key fragments separately and then coupling them in a final step to form the target molecule. Divergent synthesis starts from a common intermediate and branches out to synthesize a range of different analogues. mdpi.com
For this compound, a convergent approach might involve synthesizing the substituted propiophenone (B1677668) portion and the O-(4-methoxyphenyl)aminocarbonyloxime portion separately before coupling them. A divergent approach could start from a common propiophenone oxime intermediate, which is then reacted with various isocyanates or other reagents to introduce diversity in the carbamoyl group. The choice of strategy depends on the specific library being targeted and the availability of starting materials. The reaction of nitriles with hydroxylamine (B1172632) is a widely used method for synthesizing amidoximes, which are structurally related to the oxime ether in this compound and could serve as synthetic intermediates or provide inspiration for analogue synthesis. mdpi.comnih.gov
Exploration of Novel Chemical Space Around the this compound Core
Exploring novel chemical space involves synthesizing compounds that are structurally related to the lead compound but incorporate less obvious modifications, potentially leading to the discovery of compounds with improved properties or novel mechanisms of action. chemrxiv.orgnih.govunivr.itresearchgate.netbiosolveit.de For this compound, this could involve incorporating different heterocyclic rings, exploring different linker lengths or types between the key functional groups, or introducing chiral centers. Techniques like fragment-based drug discovery or computational approaches can aid in identifying promising areas of chemical space to explore around the this compound core. chemrxiv.orgbiosolveit.de This exploration goes beyond simple SAR by introducing more significant structural deviations to uncover new pharmacophores or binding interactions.
Advanced Applications of Anidoxime in Chemical Research Beyond Biology
Anidoxime in Materials Science and Functional Materials
While the broader class of compounds known as amidoximes does have well-documented applications in these areas—particularly in coordination chemistry for metal ion extraction and in the formation of functional polymers—this research does not extend to the specific compound this compound. The user's strict instruction to focus solely on this compound prevents the inclusion of information on these related but distinct chemical entities.
Given the absence of research into the non-biological, advanced chemical applications of this compound, it is not possible to provide a scientifically accurate and evidence-based article that adheres to the requested structure and content. The creation of such an article would require speculation and the fabrication of data, which falls outside the scope of factual reporting.
Therefore, until further research is conducted and published on the potential of this compound in these advanced chemical domains, a detailed article on this subject cannot be written.
This compound as a Building Block for Polymers
The functional group present in this compound, the amidoxime (B1450833) moiety, is of significant interest in polymer science. In principle, molecules containing amidoxime groups can be incorporated into polymer chains to impart specific chemical properties. The utility of the broader class of amidoximes in polymer chemistry is well-documented, where they are often used to modify existing polymers or act as monomers in polymerization reactions. For instance, polymers functionalized with amidoxime groups are extensively researched for their ability to chelate metal ions.
However, a thorough review of scientific literature reveals a notable absence of studies specifically detailing the use of this compound (IUPAC name: 3-(Diethylamino)-1-phenyl-1-propanone O-(4-methoxyphenyl)aminocarbonyloxime) as a monomer or building block for polymer synthesis. While the potential for this compound to be used in such applications exists due to its chemical structure, there are no specific research findings or established methodologies for its polymerization or incorporation into polymeric materials. The existing research focuses on simpler amidoximes for these purposes. A patent document lists this compound among various analgesic compounds and separately discusses polymer formulations for drug delivery, but it does not establish a direct link wherein this compound itself is used as a building block for these polymers. google.com
Therefore, there is no specific data available to present in the form of research findings or data tables on this compound's role as a building block for polymers.
Integration of this compound into Sensing Platforms
The amidoxime functional group is known to be an effective ligand for various metal ions, which has led to the integration of amidoxime-containing compounds into chemical sensing platforms. These platforms often rely on the specific interaction between the amidoxime group and a target analyte, which can be detected through various means, such as electrochemical or optical signals. The principle involves the amidoxime acting as a recognition element, where its binding to a specific ion or molecule generates a measurable response.
Despite the established role of the amidoxime functional group in chemical sensing, there is a lack of specific research in the scientific literature on the integration of this compound into such sensing platforms. Searches for studies utilizing this compound as a component in the development of chemical sensors for the detection of any specific analytes have not yielded any results. The current body of research on amidoxime-based sensors focuses on other molecules containing this functional group, which are often designed and synthesized specifically for their sensing capabilities.
Consequently, there are no detailed research findings or data to populate tables regarding the performance characteristics of this compound-based sensing platforms, such as sensitivity, selectivity, or detection limits for various analytes. The application of this compound in this area of chemical research remains unexplored in the available scientific literature.
Future Directions and Emerging Research Avenues for Anidoxime
Application of Artificial Intelligence and Machine Learning in Anidoxime Discovery and Design
Development of Advanced Spectroscopic Probes Based on this compound
Spectroscopic probes are essential tools for studying chemical and biological systems, providing insights into molecular structure, dynamics, and environment nih.gov. Research is ongoing in developing new probes with enhanced sensitivity, specificity, and functionality neuronewsinternational.comotago.ac.nz. While this compound itself has been subject to spectroscopic characterization , and is mentioned in a patent context related to probes googleapis.com, the development of advanced spectroscopic probes based on the this compound structure is not a widely reported area of current research. Future investigations could potentially explore incorporating the this compound scaffold into novel probe designs, leveraging its structural features for specific spectroscopic applications, though this would require fundamental research into its photophysical or other relevant properties when modified for use as a probe.
Exploration of Novel Reactivity and Transformation Pathways for this compound
Understanding the reactivity and potential transformation pathways of a chemical compound is fundamental to synthetic chemistry and the development of new materials or molecules. Research in organic chemistry continuously explores novel reactions and methodologies mpdkrc.edu.inresearch-solution.com. While the photodecomposition of related nitrosamines has been studied sfu.ca, detailed research specifically focused on discovering novel or unconventional reactivity and transformation pathways unique to this compound's chemical structure is not widely documented in the consulted literature. Future research could delve into exploring new synthetic routes involving this compound, investigating its behavior under various reaction conditions, or exploring catalytic transformations to unlock new chemical functionalities.
Sustainable and Circular Economy Approaches in this compound Research and Production
Increasing global emphasis on sustainability and circular economy principles is driving research into environmentally friendly chemical synthesis and production methods nih.govmdpi.comsei.orgeurecapro.eufutureearth.org. This includes developing greener synthetic routes, utilizing renewable resources, minimizing waste, and designing processes for energy efficiency. While the broader field of sustainable chemistry is active, specific research applying sustainable or circular economy approaches to the production or research of this compound is not prominently discussed in the available information. Future efforts could focus on developing more sustainable synthesis methods for this compound, exploring biocatalytic or heterogeneous catalytic approaches, or investigating possibilities for recycling or upcycling byproducts from its synthesis or use.
Q & A
Q. How to structure a manuscript documenting this compound’s novel applications?
- Answer:
- Introduction: Link this compound’s chemical properties to the research gap (e.g., "Current antifungals lack efficacy against biofilms") .
- Methods: Specify equipment models (e.g., Bruker 500 MHz NMR) and statistical software (e.g., GraphPad Prism 10) .
- Results: Use subheadings to separate efficacy, toxicity, and mechanistic data. Avoid duplicating figures in text .
- Discussion: Contrast findings with prior work and propose future directions (e.g., "this compound derivatives may overcome resistance in Candida spp.") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
